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Compound of Interest

Compound Name:
3-(3-Chloro-phenyl)-2-methyl-

propionic acid

CAS No.: 66735-00-0

Cat. No.: B2928441

Get Quote

CAS 66735-00-0 | Synthetic Protocols &
Pharmaceutical Utility
Part 1: Executive Summary
3-(3-Chlorophenyl)-2-methylpropionic acid (CAS 66735-00-0) is a specialized hydrocinnamic

acid derivative characterized by a meta-chloro substitution on the phenyl ring and an alpha-

methyl group on the propionic acid chain.[1] Unlike the more common "profen" class of non-

steroidal anti-inflammatory drugs (which are typically 2-arylpropionic acids), this compound

features a 3-aryl linkage, making it a pivotal scaffold in the synthesis of GABA analogues,

peptidomimetics, and metalloprotease inhibitors (e.g., neprilysin inhibitors).

This guide provides a rigorous technical analysis of its synthesis, physicochemical properties,

and application as a chiral building block in modern drug discovery.

Part 2: Chemical Profile & Identification[2]
Table 1: Physicochemical Specifications
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Property Specification

IUPAC Name 3-(3-Chlorophenyl)-2-methylpropanoic acid

Common Synonyms
-Methyl-3-chlorohydrocinnamic acid; 3-Chloro-

-methyl-benzenepropanoic acid

CAS Number 66735-00-0

Molecular Formula

Molecular Weight 198.65 g/mol

SMILES CC(CC1=CC(=CC=C1)Cl)C(=O)O

Predicted LogP 2.9 – 3.2 (Lipophilic)

Predicted pKa 4.5 ± 0.2 (Carboxylic Acid)

Physical State Crystalline Solid (White to off-white)

Solubility
Soluble in DCM, MeOH, DMSO; sparingly

soluble in water.[2][3][4]

Critical Distinction: Do not confuse with 2-(3-Chlorophenyl)-2-methylpropanoic acid (CAS

64798-35-2), where the phenyl ring is attached to the alpha-carbon. The structural difference

drastically alters biological activity and synthetic utility.

Part 3: Synthetic Protocols
The most robust route for scaling this compound is the Malonic Ester Synthesis using diethyl

methylmalonate. This pathway minimizes side reactions common in Friedel-Crafts alkylations

and allows for precise control over the alpha-methyl center.

Method A: Alkylation of Diethyl Methylmalonate (Primary Route)
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Reaction Logic: This protocol utilizes the acidity of the alpha-proton in diethyl methylmalonate (

) to generate a nucleophile that attacks 3-chlorobenzyl chloride. The subsequent hydrolysis and
decarboxylation yield the target acid.

Step-by-Step Protocol:

Enolate Formation:

Reagents: Sodium hydride (NaH, 60% dispersion, 1.1 eq), Dry THF or DMF.

Procedure: Charge a flame-dried 3-neck flask with NaH under nitrogen. Add dry THF (10

mL/g). Cool to 0°C. Dropwise add diethyl methylmalonate (1.0 eq). Stir for 30 min until gas

evolution (

) ceases.

Insight: Use diethyl methylmalonate instead of diethyl malonate to avoid a difficult second

alkylation step.

Alkylation:

Reagents: 3-Chlorobenzyl chloride (1.05 eq), NaI (0.1 eq, catalyst).

Procedure: Add 3-chlorobenzyl chloride dropwise to the enolate solution at 0°C. Add

catalytic NaI to accelerate the Finkelstein-like displacement. Warm to room temperature

and reflux for 4–6 hours.

Monitoring: TLC (Hexane/EtOAc 8:1) should show consumption of the benzyl chloride.

Hydrolysis:

Reagents: NaOH (aq, 4M, 3.0 eq), Ethanol.

Procedure: Evaporate THF. Redissolve residue in Ethanol/Water. Add NaOH solution.

Reflux for 2 hours to hydrolyze the diester to the dicarboxylate.

Decarboxylation:
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Reagents: HCl (6M).

Procedure: Acidify the mixture to pH 1 with HCl. Extract with Ethyl Acetate.[5] Evaporate

solvent. Heat the crude dicarboxylic acid neat at 160–180°C for 1 hour.

evolution will be vigorous.

Purification: Recrystallize from Hexane/Ether to obtain 3-(3-Chlorophenyl)-2-

methylpropionic acid.

Method B: Knoevenagel Condensation (Alternative)
Useful if 3-chlorobenzaldehyde is the starting material.

Condense 3-chlorobenzaldehyde with methylmalonic acid in pyridine/piperidine.

Simultaneous decarboxylation yields the alpha-methyl cinnamic acid derivative.

Catalytic hydrogenation (

, Pd/C) reduces the alkene to the propionic acid.

Constraint: Chlorine on the ring is susceptible to hydrodehalogenation under vigorous

Pd/C hydrogenation. Mild conditions (PtO2 or Wilkinson's catalyst) are required to retain

the Cl-substituent.

Part 4: Visualization of Synthetic Workflow
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Figure 1: Synthetic workflow via the Malonic Ester route, ensuring retention of the meta-chloro

substituent.
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Part 5: Pharmaceutical Applications & Utility[6]
1. Chiral Building Block (Resolution)
The C2 position is a chiral center. The (S)-enantiomer is often the bioactive conformer in

phenylalanine mimics.

Resolution Protocol: Racemic 66735-00-0 can be resolved using (R)-(+)-

-methylbenzylamine.

Mechanism: Formation of diastereomeric salts.[6] The less soluble salt crystallizes out,

allowing separation of enantiomers.[6]

Enzymatic Route: Lipase-catalyzed esterification (e.g., Candida antarctica Lipase B) of the

methyl ester can kinetically resolve the mixture with high enantiomeric excess (ee > 98%).

2. Structural Homology to Bioactive Scaffolds
This compound serves as a lipophilic, non-natural amino acid precursor.

GABA Analogs: It is the carbon skeleton of Baclofen analogs. Introduction of an amine at C3

(via Curtius rearrangement of a succinate derivative) yields 3-(3-chlorophenyl)-GABA

analogs.

Neprilysin (NEP) Inhibitors: The alpha-methyl-hydrocinnamic moiety is a classic zinc-binding

group linker in metalloprotease inhibitors. The 3-Cl substitution provides metabolic stability

against ring oxidation compared to the unsubstituted phenyl ring.

3. Histone Deacetylase (HDAC) Inhibitors
Research indicates that hydroxamic acid derivatives of 3-aryl-2-methylpropionic acids function

as HDAC inhibitors. The 3-Cl group enhances potency by filling hydrophobic pockets in the

HDAC active site (specifically HDAC1 and HDAC6).

Part 6: Safety & Handling (MSDS Summary)
Signal Word:WARNING

Hazard Statements:
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H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Handling: Handle in a fume hood. Avoid dust formation.

Storage: Store at room temperature (15–25°C) in a tightly sealed container. Hygroscopic

potential is low, but moisture protection is recommended to prevent caking.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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